2-Chloro-6-(1-methylethyl)benzothiazole

Overview

Description

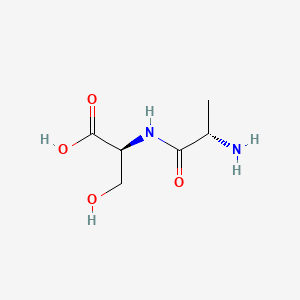

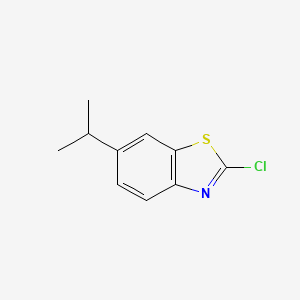

2-Chloro-6-(1-methylethyl)benzothiazole is a chemical compound with the molecular formula C10H10ClNS . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-Chloro-6-(1-methylethyl)benzothiazole, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(1-methylethyl)benzothiazole consists of a benzothiazole core with a chlorine atom at the 2-position and a 1-methylethyl group at the 6-position . The molecular weight is 211.71 g/mol .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Chloro-6-(1-methylethyl)benzothiazole, can undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-(1-methylethyl)benzothiazole include a molecular weight of 211.71 g/mol . Other properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Anti-bacterial and Anti-fungal Applications

Benzothiazole derivatives have been studied for their potential as anti-bacterial and anti-fungal agents, showing comparable activity to standard drugs in some cases .

Synthesis Pathways

These compounds can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others, which are significant in the development of new pharmaceuticals .

Biological Activities

Benzothiazole scaffolds are found in molecules with a wide range of biological activities such as anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and even anti-HIV properties .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-(1-methylethyl)benzothiazole is the dopamine receptor . It is a selective antagonist of the D2-like receptors, with a binding affinity of Kd = 1.8 nM for the D4 receptor and Kd = 530 nM for the D2 receptor .

Mode of Action

2-Chloro-6-(1-methylethyl)benzothiazole interacts with its targets, the D2-like receptors, by binding to them . This binding inhibits the activity of these receptors, thereby modulating the dopaminergic signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-6-(1-methylethyl)benzothiazole are primarily those involving dopamine signaling . By acting as an antagonist at D2-like receptors, this compound can modulate the activity of these pathways, potentially leading to downstream effects on neuronal communication and behavior .

Result of Action

The molecular and cellular effects of 2-Chloro-6-(1-methylethyl)benzothiazole’s action are related to its antagonistic activity at D2-like receptors . This can lead to changes in neuronal signaling and potentially influence behaviors mediated by the dopaminergic system . It has been shown to produce a head twitch response in rats, which is indicative of its agonist activity at dopamine receptors in the brain .

Future Directions

While specific future directions for 2-Chloro-6-(1-methylethyl)benzothiazole were not found in the search results, benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being investigated for their potential in this area .

properties

IUPAC Name |

2-chloro-6-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSULTRTWYRDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365952 | |

| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(1-methylethyl)benzothiazole | |

CAS RN |

856171-16-9 | |

| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)